

# E7050 drug discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Golvatinib |           |
| Cat. No.:            | B1684476   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of E7050 (Golvatinib)

#### Introduction

E7050, also known as **Golvatinib**, is a novel, orally active, small-molecule tyrosine kinase inhibitor (TKI) developed by Eisai Co., Ltd.[1]. It was designed to dually target two key pathways implicated in tumor progression, invasion, metastasis, and angiogenesis: the c-Met (hepatocyte growth factor receptor) and the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways[1][2]. Dysregulation of the HGF/c-Met pathway and the activation of the VEGF/VEGFR-2 pathway are common in various human cancers, making them attractive targets for therapeutic intervention[1][3]. This guide provides a detailed history of the discovery and development of E7050, from its preclinical validation to its investigation in clinical trials.

# **Preclinical Discovery and Development**

The preclinical development of E7050 focused on validating its dual inhibitory activity and assessing its anti-tumor efficacy in both in vitro and in vivo models.

### **In Vitro Activity**

Initial in vitro studies demonstrated that E7050 potently and selectively inhibits the phosphorylation of both c-Met and VEGFR-2[1]. The compound was tested against a panel of tumor cell lines and endothelial cells to determine its inhibitory concentrations.

Data Presentation: In Vitro Inhibitory Activity of E7050



| Target/Cell Line | Assay Type                                     | IC50 (nM) | Notes                                                              |
|------------------|------------------------------------------------|-----------|--------------------------------------------------------------------|
| c-Met            | Kinase<br>Autophosphorylation<br>(MKN45 cells) | 14        | MKN45 is a gastric cancer cell line with c-Met amplification.      |
| VEGFR-2          | Kinase<br>Autophosphorylation<br>(HUVECs)      | 16        | Human Umbilical Vein<br>Endothelial Cells<br>stimulated with VEGF. |
| MKN45            | Cell Growth Inhibition                         | 37        | c-Met amplified gastric cancer cell line.                          |
| EBC-1            | Cell Growth Inhibition                         | 6.2       | c-Met amplified lung cancer cell line.                             |
| Hs746T           | Cell Growth Inhibition                         | 23        | c-Met amplified gastric cancer cell line.                          |
| SNU-5            | Cell Growth Inhibition                         | 24        | c-Met amplified gastric cancer cell line.                          |
| HUVEC            | Cell Growth Inhibition<br>(HGF-stimulated)     | -         | Potently inhibits HGF-<br>stimulated endothelial<br>cell growth.   |
| HUVEC            | Cell Growth Inhibition<br>(VEGF-stimulated)    | -         | Potently inhibits VEGF-stimulated endothelial cell growth.         |

Data sourced from Cancer Science (2010)[2].

# **Experimental Protocols: In Vitro Assays**

- Kinase Phosphorylation Assay:
  - Cell Culture: MKN45 cells (for c-Met) or Human Umbilical Vein Endothelial Cells (HUVECs, for VEGFR-2) were cultured in appropriate media.



- Stimulation: HUVECs were stimulated with VEGF to induce VEGFR-2 phosphorylation.
   MKN45 cells exhibit constitutive c-Met phosphorylation due to gene amplification[2].
- Treatment: Cells were treated with varying concentrations of E7050.
- Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
- Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met or VEGFR-2 and total c-Met or VEGFR-2.
- Data Analysis: The intensity of the phosphorylated protein bands was quantified and normalized to the total protein. The IC50 value was calculated as the concentration of E7050 that inhibited phosphorylation by 50%.
- Cell Growth Inhibition Assay:
  - Cell Seeding: Tumor cells (MKN45, EBC-1, Hs746T, SNU-5) or HUVECs were seeded in 96-well plates.
  - Treatment: After cell attachment, the medium was replaced with fresh medium containing various concentrations of E7050. For HUVECs, HGF or VEGF was added to stimulate growth[1].
  - Incubation: Cells were incubated for a defined period (e.g., 72 hours).
  - Viability Assessment: Cell viability was measured using a standard method, such as the MTT or WST assay.
  - Data Analysis: The absorbance was measured, and the percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value was determined as the drug concentration causing 50% growth inhibition.

## **In Vivo Efficacy**

E7050 demonstrated significant anti-tumor activity in mouse xenograft models. The studies showed that oral administration of E7050 led to the inhibition of c-Met and VEGFR-2



phosphorylation within the tumors, resulting in strong inhibition of tumor growth and angiogenesis[1].

In xenograft models using tumor cell lines with c-Met amplification (like Hs746T), high doses of E7050 (50-200 mg/kg) induced tumor regression and, in some cases, complete tumor disappearance[1][2]. Furthermore, in a peritoneal dissemination model, E7050 not only exerted an antitumor effect on the peritoneal tumors but also significantly prolonged the lifespan of the treated mice[1].

### **Experimental Protocols: In Vivo Xenograft Studies**

- Cell Implantation: Nude mice were subcutaneously injected with human tumor cells (e.g., Hs746T)[2].
- Tumor Growth: Tumors were allowed to grow to a palpable size.
- Treatment Administration: Mice were randomized into vehicle control and E7050 treatment groups. E7050 was administered orally, once daily, at specified doses (e.g., 50, 100, 200 mg/kg)[1].
- Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze the
  phosphorylation status of c-Met and VEGFR-2 via Western blot or immunohistochemistry[4].
   Angiogenesis was assessed by measuring microvessel density using CD31 staining[4][5].
- Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis was performed to determine significance.

# **Mechanism of Action and Signaling Pathways**

E7050 exerts its anti-tumor effects by simultaneously blocking the HGF/c-Met and VEGF/VEGFR-2 signaling cascades.







- c-Met Pathway Inhibition: Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt, MAPK, and Src[6][7]. These pathways promote cell proliferation, survival, and invasion[6]. E7050 inhibits the initial phosphorylation of c-Met, thereby blocking these downstream signals[6][7].
- VEGFR-2 Pathway Inhibition: VEGF binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis[4]. This binding leads to VEGFR-2 phosphorylation and the activation of downstream effectors including PLCy1, FAK, Src, Akt, JNK, and p38 MAPK, which collectively mediate endothelial cell proliferation, migration, and tube formation[4][8]. E7050 inhibits VEGF-induced VEGFR-2 phosphorylation, thus suppressing angiogenesis[4][8].

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: E7050 inhibits HGF-induced c-Met receptor phosphorylation.





Click to download full resolution via product page

Caption: E7050 blocks VEGF-stimulated VEGFR-2 downstream signaling.

# **Clinical Development**

E7050 has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics (PK), and anti-tumor activity in humans.

## **Phase I Studies**

 NCT00869895: A Phase I dose-finding study in patients with advanced solid tumors aimed to determine the maximum tolerated dose (MTD) of E7050[3][9]. The study involved escalating dose cohorts to define the safety and pharmacokinetic profile of the drug[3].



NCT01428141: This Phase I study in Japan evaluated E7050 in subjects with solid tumors, with an expansion cohort specifically for gastric cancer[10]. The study started with a dose of 400 mg once-daily and aimed to confirm the tolerable dose, assess safety, PK, pharmacodynamics (PD), and preliminary anti-tumor activity[10].

#### Phase Ib/II Studies

NCT01332266: An open-label, randomized Phase Ib/II study evaluated E7050 in combination with cetuximab versus cetuximab alone in patients with platinum-resistant squamous cell carcinoma of the head and neck (SCCHN)[11]. The Phase Ib portion was a safety run-in with ascending doses of E7050 (200, 300, or 400 mg once daily) in combination with cetuximab, followed by a randomized Phase II portion to assess efficacy[11].

# **Experimental Protocols: Phase I Clinical Trial Design**

- Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have progressed after standard therapies[3][9][10].
- Study Design: Dose-escalation design (e.g., 3+3 design). Cohorts of 3-6 patients receive escalating doses of E7050[3].
- Primary Objectives: To determine the MTD and identify dose-limiting toxicities (DLTs)[10].
- Secondary Objectives: To characterize the safety profile, evaluate the pharmacokinetic profile of E7050, and assess preliminary anti-tumor activity using criteria like RECIST (Response Evaluation Criteria in Solid Tumors)[3].
- Assessments:
  - Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests[3].
  - Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve)[3].
  - Efficacy: Tumor assessments via CT or MRI scans are performed at baseline and at regular intervals (e.g., every 8 weeks)[3].



### Conclusion

E7050 (**Golvatinib**) is a rationally designed dual inhibitor of c-Met and VEGFR-2. Preclinical studies robustly demonstrated its potent in vitro and in vivo activity against tumor cell growth and angiogenesis by effectively blocking these two critical signaling pathways[1][2]. Clinical trials have been conducted to translate these preclinical findings into a viable cancer therapy, aiming to establish a safe and effective dose for patients with various advanced solid tumors[3] [10][11]. The development of E7050 represents a targeted approach to cancer treatment by simultaneously addressing tumor cell proliferation and the tumor-supporting microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. mdpi.com [mdpi.com]
- 5. E7050 Suppresses the Growth of Multidrug-Resistant Human Uterine Sarcoma by Inhibiting Angiogenesis via Targeting of VEGFR2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E7050 Suppresses the Growth of Multidrug-Resistant Human Uterine Sarcoma by Inhibiting Angiogenesis via Targeting of VEGFR2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]



- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [E7050 drug discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684476#e7050-drug-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com